molecular formula C15H14N4 B12910030 2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile CAS No. 63499-91-2

2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12910030
CAS No.: 63499-91-2
M. Wt: 250.30 g/mol
InChI Key: BEGAQAITUNJLKK-UHFFFAOYSA-N
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Description

2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, combining an indole scaffold with a pyrrole carbonitrile structure. The indole nucleus is a prominent pharmacophore in bioactive compounds, known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . Researchers value this core structure because it can bind with high affinity to multiple receptors, making it a valuable template for developing new therapeutic agents . The specific molecular architecture of this compound, featuring the 2-amino pyrrole-3-carbonitrile group, is a key functional element in various synthetic intermediates. This structure is analogous to other researched pyrrole-3-carbonitriles, suggesting potential utility in the synthesis of more complex molecules for pharmacological screening . While the exact mechanism of action for this specific compound requires further investigation, indole derivatives, in general, have demonstrated the ability to regulate cellular signaling pathways, induce apoptosis, and inhibit cell proliferation in experimental models . This reagent is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care, referring to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

CAS No.

63499-91-2

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-amino-5-(1H-indol-3-ylmethyl)-4-methyl-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C15H14N4/c1-9-12(7-16)15(17)19-14(9)6-10-8-18-13-5-3-2-4-11(10)13/h2-5,8,18-19H,6,17H2,1H3

InChI Key

BEGAQAITUNJLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)N)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a multi-component condensation reaction where an indole-3-carbaldehyde derivative is reacted with malononitrile and a suitable nucleophile or amine source under catalytic conditions to form the substituted pyrrole ring with the cyano and amino groups. The key steps include:

  • Formation of an imine intermediate from indole-3-carbaldehyde and an amine or catalyst.
  • Nucleophilic addition of malononitrile carbanion to the imine.
  • Cyclization and tautomerization to yield the pyrrole ring system.

Catalytic Systems and Conditions

A notable green chemistry approach uses a zinc-linked amino acid complex catalyst, specifically Zn(L-proline)2 , which activates the carbonyl group of indole-3-carbaldehyde and facilitates the nucleophilic addition and cyclization steps efficiently. This catalyst system offers:

  • Mild reaction conditions.
  • High yields (up to 95%).
  • Environmentally friendly solvent systems (water/ethanol mixtures).

Solvent Effects and Optimization

Solvent choice critically influences the yield and reaction time. Polar protic solvents such as ethanol, methanol, acetic acid, and water provide higher yields compared to aprotic solvents like dichloromethane or DMF. A mixed solvent system of water and ethanol in a 2:3 volume ratio was found optimal, improving yield and reducing reaction time significantly.

Solvent System Reaction Time (min) Yield (%)
Dichloromethane (DCM) 5 30
Dimethylformamide (DMF) 5 35
Tetrahydrofuran (THF) 5 45
Acetonitrile (CH3CN) 5 55
Chloroform (CHCl3) 5 65
Methanol (MeOH) 5 70
Acetic Acid (AcOH) 6 67
Ethanol (EtOH) 5 90
Water (H2O) 5 80
Water/Ethanol (2:3) 3 95

Table 1: Effect of solvent on the synthesis yield of indole-3-carbaldehyde derivatives catalyzed by Zn(L-proline)2.

Reaction Mechanism Insights

The proposed mechanism involves:

  • Coordination of Zn(L-proline)2 catalyst to the carbonyl oxygen of indole-3-carbaldehyde, increasing electrophilicity.
  • Formation of an imine intermediate between the aldehyde and the proline moiety of the catalyst.
  • Nucleophilic attack by the malononitrile carbanion on the activated imine.
  • Cyclization to form the pyrrole ring.
  • Tautomerization to stabilize the final 2-amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile structure.

This mechanism explains the high selectivity and yield under mild conditions.

Alternative Synthetic Routes

Other methods reported in the literature include:

  • Multi-step synthesis involving the preparation of substituted pyrroles via condensation of arylidenemalononitriles with amines or hydrazines, followed by functional group transformations to introduce the indol-3-ylmethyl substituent.
  • Use of enamino-esters and guanidine salts under acidic or basic conditions to form pyrrole derivatives with cyano and amino groups, followed by coupling with indole derivatives.
  • Refluxing mixtures of indole-3-carbaldehyde, malononitrile, and nucleophiles in ethanol or ethanol/pyridine mixtures for extended periods (3-6 hours) to achieve cyclization and substitution.

These methods vary in complexity, yield, and environmental impact but provide alternative routes depending on available reagents and desired scale.

3 Summary Table of Preparation Methods

Method Description Catalyst/System Solvent(s) Reaction Time Yield (%) Notes
One-pot condensation with Zn(L-proline)2 catalyst Zn(L-proline)2 H2O/EtOH (2:3) 3 min (microwave) 95 Green, rapid, high yield
Reflux with piperidine and arylidenemalononitriles Piperidine (base) Ethanol 1 hour 65-75 Multi-step, moderate yield
Acidic hydrolysis of cyano intermediates Acidic conditions (TFA/H2SO4) DMF, Toluene wash 8 hours 83-91 For pyrrole carboxamide derivatives
Enamino-ester and guanidine condensation Guanidine salts Ethanol/Pyridine 3-6 hours 70-80 Alternative pyrrole ring formation

Table 2: Comparative overview of preparation methods for substituted pyrrole derivatives including this compound.

4 Research Findings and Practical Considerations

  • The Zn(L-proline)2 catalyzed method is the most efficient and environmentally benign, offering rapid synthesis with excellent yields and minimal by-products.
  • Solvent polarity and protic nature significantly affect the reaction kinetics and product yield.
  • Microwave-assisted synthesis further reduces reaction time from hours to minutes without compromising yield.
  • Alternative methods provide flexibility for structural modifications but often require longer reaction times and harsher conditions.
  • Purification typically involves filtration, recrystallization, and drying under vacuum to obtain the pure compound as a light yellow powder with melting points around 250-275 °C depending on substituents.

Mechanism of Action

The mechanism of action of 5-((1H-Indol-3-yl)methyl)-2-amino-4-methyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to enzymes and receptors, modulating their activity. The compound can also participate in electron transfer reactions, influencing cellular redox states .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its indol-3-ylmethyl substituent at position 5 of the pyrrole ring. Below is a comparison with structurally related analogs:

Compound Name Key Substituents Structural Highlights Reference
2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile Indol-3-ylmethyl (position 5), methyl (position 4), cyano (position 3) Aromatic indole enables π-π stacking; NH group may enhance hydrogen bonding. N/A
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile Benzoyl (position 5), benzyl (position 1), tetrahydroindole (position 2) Tetrahydroindole reduces aromaticity; benzoyl introduces steric bulk.
3-Amino-5-(1-benzyl-4,5,6,7-tetrahydro-1H-indol-2-yl)-[1,1'-biphenyl]-2,4-dicarbonitrile (3g) Biphenyl, tetrahydroindole (position 2), benzyl (position 1) Biphenyl enhances hydrophobicity; dual cyano groups increase polarity.
2-Amino-5-(4-hydroxybenzyl)-4-methyl-1H-pyrrole-3-carbonitrile 4-Hydroxybenzyl (position 5) Hydroxy group improves solubility; lacks indole’s aromatic NH.
2-Amino-4-(1-benzyl-5-phenyl-1H-pyrrol-2-yl)-6-(thiophen-2-yl)isophthalonitrile (3m) Thiophene (position 6), benzyl-phenylpyrrole (position 4) Thiophene introduces sulfur-based reactivity; isophthalonitrile expands conjugation.

Key Observations :

  • The target compound’s indole-methyl group may require protection/deprotection steps to avoid side reactions.
  • Lower yields (e.g., 40% in ) compared to analogs (up to 88% in ) suggest steric hindrance or reactivity challenges with bulky substituents.

Spectral Data

Spectral characterization of related compounds provides insights into the target’s expected properties:

  • IR Spectroscopy: Cyano groups exhibit strong absorption near 2218 cm⁻¹ (e.g., ). Indole NH stretches appear at 3229–3476 cm⁻¹ .
  • ¹H NMR : Indole protons resonate at δ 6.26–8.27 ppm , while pyrrole NH₂ groups appear as broad singlets near δ 4.51 ppm .
  • ¹³C NMR: Cyano carbons are typically observed at δ 110–120 ppm, with aromatic carbons in the δ 120–160 ppm range .

Biological Activity

Chemical Identity and Structure
2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile is a compound characterized by a pyrrole ring structure with an indole moiety. Its molecular formula is C12H12N4C_{12}H_{12}N_4 and it has a molecular weight of approximately 224.25 g/mol. The compound features a cyano group, which is known to enhance biological activity through various mechanisms.

Biological Activity

The biological activities of this compound have been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance, studies have shown that similar pyrrole derivatives possess minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

CompoundBacterial StrainMIC (mg/mL)
This compoundS. aureus0.005
E. coli0.008
Pseudomonas aeruginosa0.012

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been shown to activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons that can inhibit tumor growth .

Case Study: STING Pathway Activation
A recent study demonstrated that pyrrole derivatives can act as agonists for the STING pathway, promoting the expression of genes associated with immune response and apoptosis in cancer cells . This indicates a promising avenue for further research into the therapeutic applications of 2-amino pyrroles in oncology.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thus providing a dual benefit in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrrole derivatives. Modifications on the indole or pyrrole rings can significantly influence their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on Activity
Substituents on Indole RingIncreased binding affinity to target proteins
Cyano Group PresenceEnhanced antimicrobial potency
Alkyl Substituents on PyrroleImproved solubility and bioavailability

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